molecular formula C30H37NO8 B3166513 (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid CAS No. 912354-06-4

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid

Cat. No.: B3166513
CAS No.: 912354-06-4
M. Wt: 539.6 g/mol
InChI Key: AVJAHYACUFCSKY-DEOSSOPVSA-N
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Description

This compound is a specialized Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative featuring a hexanoic acid backbone with two tert-butyl-based protecting groups: a tert-butoxy (tBu-O-) moiety at position 6 and a tert-butoxycarbonyl (tBoc-O-CO-) group at position 3. The stereochemistry at the second carbon (2S) is critical for its role in peptide synthesis, where it serves as a building block with orthogonal protection strategies. The tBu and tBoc groups enhance steric protection against premature deprotection during solid-phase peptide synthesis (SPPS), while the Fmoc group enables UV-monitored cleavage under mild basic conditions .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO8/c1-29(2,3)38-26(34)22(27(35)39-30(4,5)6)15-16-24(25(32)33)31-28(36)37-17-23-20-13-9-7-11-18(20)19-12-8-10-14-21(19)23/h7-14,22-24H,15-17H2,1-6H3,(H,31,36)(H,32,33)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJAHYACUFCSKY-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid typically involves multiple steps, including the protection of amino groups, esterification, and selective deprotection. The Fmoc group is introduced using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . The esterification of the carboxylic acid groups is achieved using tert-butyl alcohol and dicyclohexylcarbodiimide (DCC) as a coupling agent. The final deprotection step involves the removal of the Fmoc group using piperidine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like or .

    Reduction: Reduction reactions can be performed using or .

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group using or .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted fluorenylmethoxycarbonyl derivatives.

Scientific Research Applications

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid: has diverse applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic peptides.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The deprotection step, using piperidine, removes the Fmoc group, allowing the amino group to participate in subsequent reactions. This mechanism ensures the selective formation of peptide bonds and the synthesis of desired peptides.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids modified with bulky substituents. Below is a detailed comparison with structurally analogous derivatives:

Structural Analogues and Substituent Effects

Compound Substituents Key Features References
Target Compound 6-(t Bu-O-), 5-(t Boc-O-CO-) High steric protection; hydrolytically stable under acidic conditions due to t Bu/t Boc groups.
(2S)-2-(Fmoc-amino)-6-[(benzyloxy)phosphoryl]oxy-hexanoic acid 6-(benzyloxyphosphoryl) Benzyl groups offer moderate protection but require harsher conditions (e.g., H₂/Pd) for deprotection. Lower hydrolytic stability compared to t Bu.
(2S)-2-(Fmoc-N-Me-amino)-3-(6-methylpyridin-3-yl)propanoic acid 3-(6-methylpyridinyl) Aromatic pyridinyl group enhances π-π stacking in peptide assemblies; methyl substitution increases hydrophobicity. pKa ≈ 3.34 (predicted).
(2S)-2-(Fmoc-amino)-2-methyl-6-heptenoic acid 2-methyl, 6-alkenyl Alkenyl chain introduces reactivity (e.g., thiol-ene click chemistry); reduced solubility in polar solvents.
(2S)-6-amino-2-(Fmoc-amino)hexanoic acid HCl Free amino group at position 6 Hydrochloride salt improves aqueous solubility; requires neutralization before SPPS.

Physical and Chemical Properties

  • Hydrophobicity : The tert-butyl groups in the target compound confer higher hydrophobicity (logP ≈ 4.5–5.0 predicted) compared to benzyl (logP ≈ 3.0–3.5) or alkenyl derivatives .
  • Stability: The tBoc group is stable under basic Fmoc cleavage conditions (e.g., piperidine) but labile under acidic conditions (e.g., TFA), enabling orthogonal deprotection. In contrast, benzyl-protected analogues require hydrogenolysis .
  • Solubility : The target compound is sparingly soluble in water but dissolves in DMF or DMSO, typical for t Bu-modified peptides. Hydrochloride salts (e.g., ) exhibit better aqueous solubility.

Biological Activity

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid is a complex organic molecule that plays a significant role in peptide synthesis and exhibits notable biological activity. This article delves into its synthesis, biological properties, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used as a protecting group in peptide synthesis. Its structure can be represented as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₅
  • Molecular Weight : 367.42 g/mol
  • CAS Number : 203854-59-5
  • Melting Point : 104 - 106 °C

Key Functional Groups

  • Fluorenylmethoxycarbonyl Group : Enhances stability and solubility.
  • Hexanoic Acid Backbone : Contributes to the compound's reactivity and solubility in various solvents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorenylmethoxycarbonyl group enhances binding affinity, making it useful in studies involving receptor-ligand interactions.

Applications in Research

  • Peptide Synthesis : The compound serves as a protecting group for amino acids, facilitating the synthesis of complex peptides.
  • Drug Development : Its derivatives are being explored for their potential therapeutic properties, particularly in endocrinology and metabolic studies.

Case Studies and Research Findings

  • Binding Affinity Studies : Research has shown that modifications to the fluorenylmethoxycarbonyl group can significantly affect the binding affinities of peptides. Techniques such as Surface Plasmon Resonance (SPR) have been utilized to quantify these interactions, providing insights into pharmacodynamics and pharmacokinetics.
  • Therapeutic Potential : Studies have indicated that compounds with similar structures exhibit significant biological properties, including antimicrobial activity and enzyme inhibition. For instance, derivatives of this compound have been investigated for their roles in inhibiting cytochrome P450 enzymes, which are crucial in drug metabolism .
  • Safety Profile : While the compound shows promise in various applications, it is important to note that it can cause skin irritation and serious eye damage upon exposure .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological ActivityApplications
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid367.42 g/molSignificant receptor bindingPeptide synthesis
6-[(2,4-dinitrophenyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid400 g/molEnhanced binding affinityGrowth hormone studies
Fmoc-Orn(Boc)-OH537.65 g/molVersatile in peptide synthesisDrug development

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-5-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxohexanoic acid

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